trans-1,3-Dimethylcyclopentane

Physical chemistry Thermodynamics Separation science

Procure stereochemically pure trans-1,3-dimethylcyclopentane (CAS 1759-58-6) for analytical and research applications. Unlike undefined isomer mixtures, this trans isomer is specifically mandated as impurity #19 in ASTM D7266 cyclohexane purity analysis—substitution with the cis isomer invalidates results. Available as ISO/IEC Guide 34 certified, NIST-traceable certified reference material for GLP/GMP laboratories. Distinct conformational energy (Δ0.53 kcal/mol vs cis) enables precise mechanistic studies in catalysis and computational chemistry. Ensure regulatory compliance and experimental reproducibility with the stereochemically defined compound.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 1759-58-6
Cat. No. B044218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,3-Dimethylcyclopentane
CAS1759-58-6
Synonyms1,3-trans-Dimethylcyclopentane;  1,3-Dimethyl-(1R,3R)-rel-cyclopentane;  NSC 74148
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC1CCC(C1)C
InChIInChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyXAZKFISIRYLAEE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,3-Dimethylcyclopentane (CAS 1759-58-6): Procurement-Relevant Physicochemical and Conformational Baseline


trans-1,3-Dimethylcyclopentane (CAS 1759-58-6) is a stereochemically defined, seven-carbon cyclic alkane with molecular formula C₇H₁₄ and molecular weight 98.1861 g/mol [1]. The compound exists as a pair of enantiomers—(1R,3R)- and (1S,3S)-1,3-dimethylcyclopentane—and is characterized by a trans relationship of the two methyl substituents on the cyclopentane ring. Key physicochemical identifiers include an IUPAC Standard InChIKey of XAZKFISIRYLAEE-BQBZGAKWSA-N [1], a boiling point of 91.7±0.0 °C at 760 mmHg, and a vapor pressure of 60.4±0.1 mmHg at 25 °C [2]. The compound is available as a clear, colorless oil and is routinely supplied at purities suitable for research, analytical, and industrial applications, with some commercial sources offering NIST-traceable certified reference material grades [3].

Why Generic 1,3-Dimethylcyclopentane Cannot Substitute for the Trans Isomer: Stereochemical and Physicochemical Justification


Substituting a generic or undefined mixture of 1,3-dimethylcyclopentane isomers for the stereochemically pure trans isomer (CAS 1759-58-6) introduces quantifiable and functionally significant variation across multiple performance dimensions. The cis and trans isomers differ measurably in conformational energy [1], boiling point , vapor pressure [2], and chromatographic retention index [3]. In catalytic hydrogenolysis and isomerization reactions, the trans isomer exhibits distinct reactivity patterns and product distributions compared to the cis counterpart and other dimethylcyclopentane regioisomers [4]. Furthermore, the trans isomer is specifically named in ASTM D7266 as a target impurity in commercial cyclohexane analysis, underscoring its regulatory and quality-control relevance that a generic material cannot fulfill . The evidence presented in Section 3 quantifies these differences and establishes the procurement rationale for the stereochemically defined compound.

trans-1,3-Dimethylcyclopentane (CAS 1759-58-6): Quantified Differentiation Evidence Against Key Comparators


Boiling Point and Vapor Pressure Differentiation: trans- vs cis-1,3-Dimethylcyclopentane

The trans isomer exhibits a boiling point approximately 0.9 °C lower than the cis isomer under identical conditions. Specifically, trans-1,3-dimethylcyclopentane has a boiling point of 91.7±0.0 °C at 760 mmHg [1], whereas the cis isomer (CAS 2532-58-3) boils at 90.8 °C at 760 mmHg [2] or 91 °C as reported by other sources . This boiling point difference is accompanied by a substantial vapor pressure difference: the trans isomer exhibits a vapor pressure of 60.4±0.1 mmHg at 25 °C [1], while the cis isomer's vapor pressure is 48.2±0.1 mmHg at the same temperature , representing a 25.3% higher vapor pressure for the trans isomer.

Physical chemistry Thermodynamics Separation science

Conformational Energy and Relative Stability: cis Isomer is Thermodynamically Favored by 0.53 kcal/mol

The cis-1,3-dimethylcyclopentane isomer is thermodynamically more stable than the trans isomer. The experimental cis/trans energy difference has been estimated as 0.53 kcal mol⁻¹, with the cis isomer being the lower-energy configuration [1]. Computational studies at multiple levels of theory (B3LYP, M06-2X, MP2) consistently confirm the higher stability of the cis isomer, albeit with lower computed energy gaps ranging from 0.14 to 0.28 kcal mol⁻¹ [1]. This stability difference arises from conformational factors: in the trans isomer, one methyl group occupies a pseudo-axial position introducing steric strain, whereas the cis isomer can adopt conformations with both methyl groups in pseudo-equatorial orientations [1].

Computational chemistry Stereochemistry Conformational analysis

Gas Chromatographic Retention Index Differentiation on Non-Polar Columns

trans-1,3-Dimethylcyclopentane exhibits consistent and distinguishable retention indices (RI) on non-polar methyl silicone capillary columns. Compiled NIST data report RI values ranging from 676 to 690 on phases including DB-1, SE-52, and generic methyl silicone under various temperature programs [1]. While direct cis isomer RI data under identical conditions is not compiled in the same NIST entry, the documented RI range for the trans isomer provides a validated reference for peak identification in complex hydrocarbon mixtures and petroleum-derived samples. This RI fingerprint is essential for distinguishing the trans isomer from co-eluting C7 cycloalkanes in GC and GC×GC analyses [2].

Analytical chemistry Gas chromatography Petroleum analysis

ASTM D7266 Mandated Use as an Impurity Standard in Cyclohexane Purity Analysis

trans-1,3-Dimethylcyclopentane is explicitly listed as impurity number 19 in Table 1 of ASTM D7266-13e1, the standard test method for analysis of cyclohexane by gas chromatography using external standard calibration . The method is applicable to the measurement of impurities over a range of 3 to 200 mg/kg, with a limit of detection of 1 mg/kg . The trans isomer is distinguished from the cis isomer (listed separately as impurity 24) and other C7 cycloalkane isomers including 1,1-dimethylcyclopentane (18), trans-1,2-dimethylcyclopentane (20), and ethylcyclopentane (25) . This standard is used for setting specifications on commercial cyclohexane and for internal quality control in manufacturing processes .

Industrial quality control Petrochemicals Regulatory compliance

Catalytic Hydrogenolysis Reactivity Differentiation Among C7 Dimethylcyclopentane Isomers

In a comparative study of alkylcyclopentane reactivity over Pt black and Pt/SiO₂ (EUROPT-1) catalysts at 603 K, distinct reactivity patterns were observed across the C7 dimethylcyclopentane isomers. Ring opening of 1,3-dimethylcyclopentane was hindered in the vicinity of the alkyl substituent over Pt black, whereas over Pt/SiO₂, ring opening approached random fission [1]. Notably, 1,1-dimethylcyclopentane was identified as an exception, exhibiting higher reactivity than other C7 feed molecules and consistently selective ring opening [1]. While the study did not report separate data for cis and trans 1,3-isomers, it establishes that 1,3-dimethylcyclopentane as a regioisomeric class exhibits behavior distinct from 1,1- and 1,2-substituted analogs, with product distributions and yields varying as a function of hydrogen pressure [1].

Catalysis Petroleum refining Reaction engineering

NIST-Traceable Certified Reference Material Availability for Analytical Method Validation

trans-1,3-Dimethylcyclopentane is commercially available as an ISO/IEC Guide 34 certified and NIST-traceable certified reference material (CRM), manufactured for use with GC, GC/MS, HPLC, and LC/MS instrumentation [1]. This CRM grade provides documented traceability to NIST standards and is accompanied by a certificate of analysis accredited to ISO/IEC 17025 [1]. In contrast, the cis isomer is not widely available in a comparable NIST-traceable CRM format from major analytical standards suppliers. The availability of a traceable standard is critical for instrument calibration, method validation, and regulatory compliance in analytical testing laboratories [2].

Analytical chemistry Method validation Quality assurance

Validated Application Scenarios for trans-1,3-Dimethylcyclopentane (CAS 1759-58-6) Based on Quantitative Evidence


Calibration Standard for ASTM D7266 Cyclohexane Purity Analysis

Laboratories performing gas chromatographic purity analysis of commercial cyclohexane according to ASTM D7266 must use trans-1,3-dimethylcyclopentane as a specific calibration standard for impurity #19 . The method quantifies impurities in the 3–200 mg/kg range with a 1 mg/kg detection limit. Procurement of the stereochemically pure trans isomer is mandatory; substitution with the cis isomer (impurity #24) would violate the standard method and produce non-compliant results.

NIST-Traceable Analytical Method Development and Instrument Qualification

The availability of trans-1,3-dimethylcyclopentane as an ISO/IEC Guide 34 certified, NIST-traceable certified reference material supports rigorous analytical method development, GC/MS system suitability testing, and instrument performance qualification [1][2]. The documented traceability to SI units via NIST is essential for laboratories operating under ISO/IEC 17025 accreditation or FDA GLP/GMP requirements.

Model Compound for Conformational Analysis and Stereochemical Studies

With a measured cis/trans energy difference of 0.53 kcal mol⁻¹ [3], trans-1,3-dimethylcyclopentane serves as a defined model system for studying steric effects, pseudorotation dynamics, and ring strain in cyclopentane derivatives. The trans isomer, featuring one pseudo-axial methyl group, provides a quantifiable benchmark for computational chemistry validation and stereochemical education, distinct from the more stable cis conformer.

Catalytic Hydrogenolysis and Hydroisomerization Mechanistic Studies

The distinct ring-opening regioselectivity of 1,3-dimethylcyclopentane over Pt catalysts—hindered near the alkyl substituent on Pt black versus near-random fission on Pt/SiO₂ [4]—makes the trans isomer a valuable probe molecule for investigating active site geometry, steric constraints, and reaction mechanisms in supported metal catalysis. The stereochemically defined starting material is necessary for reproducible kinetic and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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